molecular formula C39H27N3 B3109110 4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine CAS No. 170165-85-2

4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine

Cat. No.: B3109110
CAS No.: 170165-85-2
M. Wt: 537.6 g/mol
InChI Key: XRTUXVZLHGFVTJ-UHFFFAOYSA-N
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Description

4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is an organic compound characterized by its complex structure, which includes multiple pyridine and phenyl groups

Biochemical Analysis

Biochemical Properties

4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to certain enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating their activity and influencing cellular redox states . Additionally, the compound’s interaction with proteins involved in signal transduction pathways can alter cellular responses to external stimuli .

Cellular Effects

The effects of 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, its impact on cellular metabolism includes changes in the levels of key metabolites and shifts in metabolic fluxes .

Molecular Mechanism

At the molecular level, 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or oxidative environments[9][9]. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular functions, including prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular responses to stress . At high doses, it may induce toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes . This compound can influence the levels of key metabolites, thereby affecting overall metabolic homeostasis . Its interactions with enzymes involved in oxidative metabolism and detoxification processes are particularly noteworthy, as they can modulate the cellular redox state and influence metabolic outcomes .

Transport and Distribution

The transport and distribution of 4,4’-(5’-(4-(Pyridin-4-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The presence of binding proteins can facilitate its transport across cellular membranes and its distribution to target sites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine is unique due to its extended conjugated system, which enhances its electronic properties. This makes it particularly useful in applications requiring efficient charge transport and light emission .

Properties

IUPAC Name

4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-7-31(8-2-28(1)34-13-19-40-20-14-34)37-25-38(32-9-3-29(4-10-32)35-15-21-41-22-16-35)27-39(26-37)33-11-5-30(6-12-33)36-17-23-42-24-18-36/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTUXVZLHGFVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133092
Record name Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170165-85-2
Record name Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170165-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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